molecular formula C12H10ClOP B046034 Diphenylphosphinic chloride CAS No. 1499-21-4

Diphenylphosphinic chloride

Cat. No. B046034
CAS RN: 1499-21-4
M. Wt: 236.63 g/mol
InChI Key: QPQGTZMAQRXCJW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diphenylphosphinic chloride-related compounds involves various methodologies, emphasizing the adaptability of diphenylphosphinic chloride in chemical synthesis. For instance, the reaction of in situ generated 1'-(diphenylphosphino)-1-lithioferrocene with carbamoyl chlorides leads to the formation of (thio)amides, showcasing the compound's utility in creating complex organometallic structures (Fernandes et al., 2015).

Molecular Structure Analysis

Molecular structure investigations reveal the interaction dynamics of diphenylphosphinic chloride with other compounds. The formation of a stable 1:1 complex between diphenylphosphinic chloride and aluminum chloride highlights its ability to form coordinated structures, further demonstrating its versatility in forming complex chemical entities (Goda & Inamoto, 1976).

Chemical Reactions and Properties

Diphenylphosphinic chloride undergoes various chemical reactions, producing intermediates and compounds with significant chemical properties. For example, its reaction with the superoxide anion radical forms a peroxyphosphorus radical intermediate, demonstrating strong oxidizing abilities for the epoxidation of olefins and oxidation of sulfides to sulfoxides (Lim & Kim, 1990).

Scientific Research Applications

  • Synthesis of Bidentate Ligands

    • Application : Diphenylphosphinic chloride is used as a precursor to synthesize various chiral phosphine bidentate ligands .
    • Results : The outcome is the formation of chiral phosphine bidentate ligands which are used in asymmetric synthesis .
  • Peptide Coupling Agents

    • Application : Diphenylphosphinic chloride is used in the synthesis of several peptide coupling agents .
    • Results : The outcome is the formation of peptide coupling agents which are used in peptide synthesis .
  • Flame Retardants

    • Application : Diphenylphosphinic chloride is used as flame retardants .
    • Results : The outcome is the production of materials with enhanced flame retardant properties .
  • Pharmaceutical Adjuvant

    • Application : Diphenylphosphinic chloride is used as an adjuvant in pharmaceutical formulations .
    • Results : The outcome is the production of pharmaceutical formulations with enhanced properties .
  • Cross-Coupling Reactions

    • Application : Diphenylphosphinic chloride is used in various cross-coupling reactions such as Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .
    • Results : The outcome is the formation of various organic compounds through cross-coupling reactions .
  • Synthesis of Phosphine Oxides

    • Application : Diphenylphosphinic chloride is used in the synthesis of phosphine oxides .
    • Results : The outcome is the formation of phosphine oxides which have various applications in organic synthesis .
  • Synthesis of Phosphonates

    • Application : Diphenylphosphinic chloride is used in the synthesis of phosphonates .
    • Results : The outcome is the formation of phosphonates which have various applications in organic synthesis .
  • Synthesis of Phosphoramidates

    • Application : Diphenylphosphinic chloride is used in the synthesis of phosphoramidates .
    • Results : The outcome is the formation of phosphoramidates which have various applications in organic synthesis .
  • Synthesis of Phosphine Boranes

    • Application : Diphenylphosphinic chloride is used in the synthesis of phosphine boranes .
    • Results : The outcome is the formation of phosphine boranes which have various applications in organic synthesis .

Safety And Hazards

Diphenylphosphinic chloride is classified as a flammable liquid and vapor. It causes severe skin burns and eye damage. It may cause an allergic skin reaction . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes . It should be stored in a well-ventilated place and kept cool .

properties

IUPAC Name

[chloro(phenyl)phosphoryl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H10ClOP/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPQGTZMAQRXCJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50164424
Record name Diphenylphosphinic chloride
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Molecular Weight

236.63 g/mol
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Product Name

Diphenylphosphinic chloride

CAS RN

1499-21-4
Record name Diphenylphosphinic chloride
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Record name Diphenylphosphinic chloride
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Record name Diphenylphosphinic chloride
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Record name Diphenylphosphinic chloride
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Record name Diphenylphosphinic chloride
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Record name DIPHENYLPHOSPHINIC CHLORIDE
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Synthesis routes and methods I

Procedure details

In the case where X=0 and m=3 in the compounds of the formula (A), the compound is triphenylphosphine oxide, when n=3 in the compounds of the formula (B), the result is phosphorus trichloride. The reaction of triphenylphosphine oxide with phosphorus trichloride initially gives chloro(diphenyl)phosphine oxide (=diphenylphosphinic chloride) and dichloro(phenyl)phosphine: ##STR2## The dichloro(phenyl)phosphine can react with further triphenylphosphine oxide to give chloro(diphenyl)phosphine oxide (=diphenylphosphinic chloride) and chloro(diphenyl)phosphine: ##STR3## The more phenyl groups in the starting compounds (A) and the more Cl in the other starting compounds (B), the better the reaction takes place. No exemplary embodiment of the reaction of, for example, dichloro(phenyl)phosphine oxide (=compound of the formula (A) with X=0 and m=1; =phenylphosphonic dichloride) with chloro(diphenyl)phosphine (=compound of the formula B) with n=1) is contained in the German patent.
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Synthesis routes and methods II

Procedure details

Thirteen grams (0.064 m) of diphenylphosphinic acid was combined with 50 ml of thionyl chloride and the mixture heated at reflux for 2.5 hours. The diphenylphosphinic chloride was purified by distillation, bp 140° C. at 0.1 torr.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
676
Citations
WA Higgins, PW Vogel, WG Craig - Journal of the American …, 1955 - ACS Publications
… The acid was oride and diphenylphosphinic chloride. Diphenylphosphinowith sodium hydroxide … (b) Diphenylphosphinic chloride (prepared below) was added dropwise to excess …
Number of citations: 208 pubs.acs.org
JE Quick, DL Venezky - Journal of Chemical and Engineering …, 1970 - ACS Publications
… in good yields by the reaction of diphenylphosphinic chloride, (C6H5)2P(0)C1, with the … as the starting material and is oxidized to diphenylphosphinic chloride, with dimethyl sulfoxide (1, …
Number of citations: 7 pubs.acs.org
LD Quin, HG Anderson - The Journal of Organic Chemistry, 1966 - ACS Publications
… We first showed that diphenylphosphine oxide and diphenylphosphinic chloride, likely … alkyl diphenylphosphinate and diphenylphosphinic chloride (section B). Oxidative coupling …
Number of citations: 22 pubs.acs.org
SC Lim, YH Kim - Heteroatom Chemistry, 1990 - Wiley Online Library
… We have now found that diphenylphosphinic chloride reacts with superoxide in acetonitrile under mild conditions to form a peroxyphosphorus radical intermediate (2) which was …
Number of citations: 7 onlinelibrary.wiley.com
PC Crofts, IM Downie, K Williamson - Journal of the Chemical Society …, 1964 - pubs.rsc.org
… being to convert it directly into diphenylphosphinic chloride by chlorination in an inert solvent. … by the carbon tetrachloride to diphenylphosphinic chloride which was then hvdrolysed by …
Number of citations: 13 pubs.rsc.org
KA Pollart, HJ Harwood - The Journal of Organic Chemistry, 1962 - ACS Publications
Since 1950, a number of convenient and efficient procedures have been developed for the synthesis of organophosphorus compounds which contain several carbon-phosphorus bonds…
Number of citations: 53 pubs.acs.org
X Zhou, L Bai, X Liu, Y Ren, Z Song… - … Science, Part A, 2019 - Taylor & Francis
… 1 g HPAN, 10.58 mL DMF, and 0.3575 g triethylamine were placed into a 100 mL three-neck flask equipped with a dropping funnel containing 0.8333 g diphenylphosphinic chloride. …
Number of citations: 11 www.tandfonline.com
S Laulhe, MH Nantz - Organic Preparations and Procedures …, 2011 - Taylor & Francis
… DPPH is prepared in a single step from hydroxylamine hydrochloride and diphenylphosphinic chloride (1).Citation 6 However, the general and most used procedure, developed by …
Number of citations: 5 www.tandfonline.com
K Goda, N Inamoto - Bulletin of the Chemical Society of Japan, 1976 - journal.csj.jp
31 P-NMR data showed a formation of a stable 1 : 1 complex between diphenylphosphinic chloride (1) and aluminum chloride. The effect of common chloride ion on the reaction of 1 …
Number of citations: 1 www.journal.csj.jp
S Kim, PH Lee, TA Lee - Journal of the Chemical Society, Chemical …, 1988 - pubs.rsc.org
… Diphenylphosphinic chloride is found to be very effective in promoting (3-lactam formation from 6-amino acids. … Using N-benzyl-3-aminobutyric acid as a model …
Number of citations: 1 pubs.rsc.org

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